![molecular formula C7H5ClN2O B1625611 4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide CAS No. 74420-03-4](/img/structure/B1625611.png)
4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide
Overview
Description
4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide, commonly known as 4CPO, is a heterocyclic compound containing a nitrogen atom and a chlorine atom. It has been studied extensively for its potential applications in pharmaceuticals, organic synthesis, and biochemistry.
Scientific Research Applications
Biochemical Reagent
4-Chloro-7-azaindole, another name for 4-Chloro-1H-pyrrolo[2,3-b]pyridine, is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
FGFR4 Inhibitor
A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as FGFR4 inhibitors with potent antiproliferative activity against Hep3B cells .
Human Neutrophil Elastase (HNE) Research
1H-pyrrolo[2,3-b]pyridine has been used as a new scaffold in research targeting human neutrophil elastase (HNE) .
Cancer Research
Recent studies have shown that 1H-pyrrolo[2,3-b]pyridine analogues have inhibitory activity against different cancer cell lines .
Charge Density Distribution
The experimental charge density distribution in 4-chloro-1H-pyrrolo[2,3-b]pyridine has been carried out using high resolution X-ray diffraction data .
Multipole Refinement
Multipole refinement based on the Hansen–Coppens formalism coupled with an estimation of anisotropic displacement parameters (ADPs) of hydrogen has been performed on 4-chloro-1H-pyrrolo[2,3-b]pyridine .
properties
IUPAC Name |
4-chloro-7-hydroxypyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-6-2-4-10(11)7-5(6)1-3-9-7/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXMKTQJEXBEMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C1=C(C=CN2O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505536 | |
Record name | 4-Chloro-7H-pyrrolo[2,3-b]pyridin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide | |
CAS RN |
74420-03-4 | |
Record name | 4-Chloro-7H-pyrrolo[2,3-b]pyridin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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